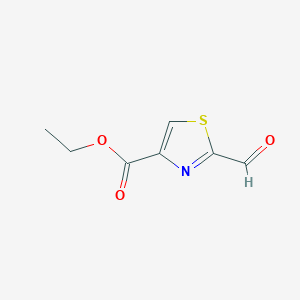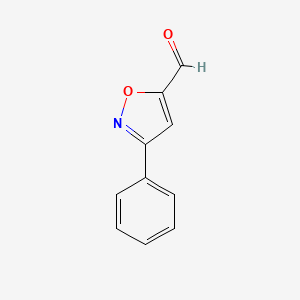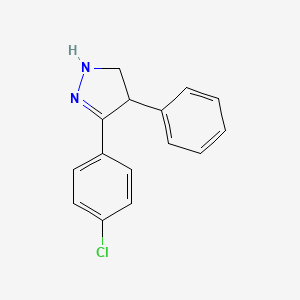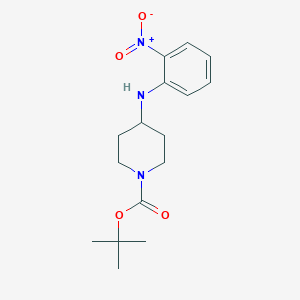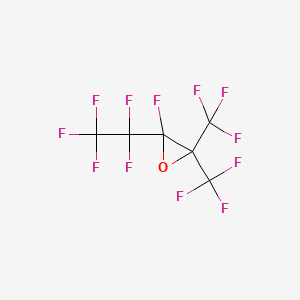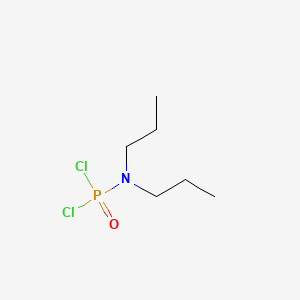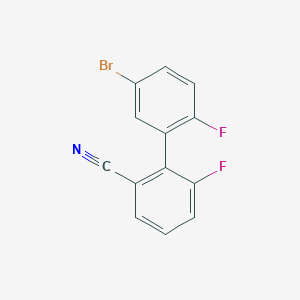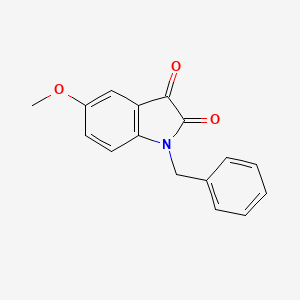
1-Benzyl-5-methoxyindoline-2,3-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Benzyl-5-methoxyindoline-2,3-dione involves the condensation of 2,3-dimethoxybenzaldehyde with glycine in the presence of a catalytic amount of acetic acid. The resulting Schiff base is then reduced by sodium borohydride to produce the final compound.Molecular Structure Analysis
The molecular formula of 1-Benzyl-5-methoxyindoline-2,3-dione is C16H13NO3 . The average mass is 267.279 Da and the monoisotopic mass is 267.089539 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-5-methoxyindoline-2,3-dione include a density of 1.3±0.1 g/cm3, a boiling point of 464.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The compound has a pKa of 4.4 and log P value of 2.85, indicating its lipophilic character.Wissenschaftliche Forschungsanwendungen
Crystal Structure and Quantum Chemical Calculations
The compound 1-benzyl-5-methoxyindoline-2,3-dione has been studied for its crystal structure and quantum chemical calculations. Specifically, the Schiff base compound, (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one, derived from this compound, was characterized using elemental analysis, NMR spectroscopy, and single-crystal X-ray structural analysis. These studies help in understanding the molecular structures and stabilities of its isomers (Abdel El‐wahab et al., 2021).
Potential Anti-Psoriasis Agents
1-Benzyl-5-methoxyindoline-2,3-dione derivatives have been synthesized and evaluated for their anti-inflammatory activity, particularly as potential anti-psoriasis agents. Compounds derived from this structure showed improved inhibitory activities on TNF-α and IL-6 expression in cell models, suggesting potential therapeutic applications in psoriasis (Tang et al., 2018).
Corrosion Inhibition
Research has also explored the use of derivatives of 1-benzyl-5-methoxyindoline-2,3-dione in corrosion inhibition. Specifically, compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione showed effective inhibition properties for mild steel corrosion in acidic solutions. This application is significant for materials chemistry and environmental sustainability (Chafiq et al., 2020).
Biodegradable Polyesteramides
The compound has applications in the synthesis of biodegradable polyesteramides with pendant functional groups. These polyesteramides were obtained by copolymerization, which is relevant in materials science, particularly for the development of new biodegradable polymers (Veld et al., 1992).
Alzheimer’s Disease Research
Derivatives of 1-Benzyl-5-methoxyindoline-2,3-dione have been studied for their potential as multi-functional anti-Alzheimer agents. These compounds were designed to inhibit both acetylcholinesterase and β-secretase, which are important targets in Alzheimer’s disease treatment (Panek et al., 2018).
Eigenschaften
IUPAC Name |
1-benzyl-5-methoxyindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-12-7-8-14-13(9-12)15(18)16(19)17(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLQKVFGHHQVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463481 | |
| Record name | N-Benzyl-5-methoxyisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-methoxyindoline-2,3-dione | |
CAS RN |
16077-10-4 | |
| Record name | N-Benzyl-5-methoxyisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

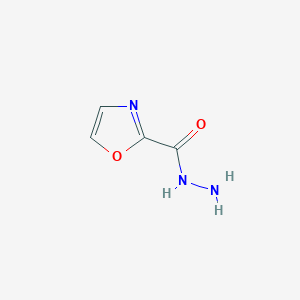

![(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide](/img/structure/B1599772.png)


